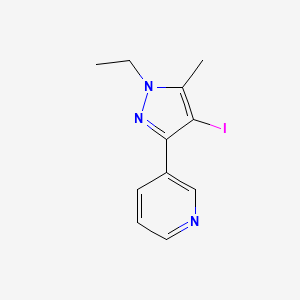

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOPYCLSOOLNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CN=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling and Heteroarylation Approaches

A common synthetic strategy involves coupling a pyrazole derivative bearing an iodine substituent with a pyridine moiety. For example, the preparation of related compounds such as 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has been reported using cross-coupling reactions, typically Suzuki or Sonogashira type, where the pyrazole iodide acts as a coupling partner with pyridine boronic acid or halide derivatives. These reactions require palladium catalysts and optimized solvents and bases to achieve high yields and regioselectivity.

Cyclization via C≡C Bond Activation and 6-endo-dig Cyclization

A more recent and innovative approach involves the use of 5-aminopyrazoles and alkynyl aldehydes, which undergo a cascade 6-endo-dig cyclization reaction mediated by silver salts or iodine to form pyrazolo[3,4-b]pyridine frameworks with halogen functionalities, including iodine at the 4-position of the pyrazole ring. This method offers excellent regioselectivity and functional group tolerance.

- Reaction Conditions: Typically, 5-aminopyrazole derivatives react with alkynyl aldehydes in the presence of silver trifluoroacetate (Ag(CF3CO2)) as a catalyst and triflic acid (TfOH) as an additive in solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (~100 °C) for 2 hours.

- Iodination: The addition of iodine (I2) to the reaction system enables the selective formation of the 4-iodo substituent on the pyrazole ring during cyclization.

- Yields: Iodinated products are obtained in moderate to good yields (typically 58–68%) depending on the substrates used.

This method is versatile, allowing for various substitutions on both the pyrazole and pyridine rings, and tolerates electron-donating and electron-withdrawing groups.

Selective Halogenation

The iodination step can be performed in situ during the cyclization by adding iodine or N-bromosuccinimide (NBS) to the reaction mixture. This electrophilic halogenation targets the 4-position of the pyrazole ring, facilitated by the activated alkyne intermediate formed during the cyclization process. Attempts to obtain chlorine-substituted analogs under similar conditions were unsuccessful, highlighting the selectivity and limitation of the halogenation step.

Research Findings and Data

The following table summarizes key data from the recent studies on the preparation of iodine-functionalized pyrazolo-pyridine derivatives via the 6-endo-dig cyclization approach:

| Parameter | Description/Value |

|---|---|

| Starting Materials | 5-Aminopyrazoles and alkynyl aldehydes |

| Catalyst | Ag(CF3CO2) (10 mol%) |

| Additive | TfOH (30 mol%) |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Iodine Source | I2 (1 equiv) |

| Product Yield | 58–68% for iodine-functionalized products |

| Functional Group Tolerance | Electron-donating and electron-withdrawing groups on aromatic rings |

| Regioselectivity | Exclusive 4-iodo substitution on pyrazole ring |

| Scale-up | Successful at 5 mmol scale with comparable yields |

Mechanistic Insights

The mechanism involves initial condensation between the 5-aminopyrazole and the alkynyl aldehyde to form an intermediate, followed by coordination of silver or iodine to the alkyne. This coordination triggers a 6-endo-dig cyclization, forming the fused pyrazolo-pyridine ring system. When iodine is present, it adds electrophilically to the alkyne, leading to the formation of the 4-iodo substituent during ring closure. This mechanism has been supported by control experiments and characterization of intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki) | Pyrazole iodide + pyridine boronic acid, Pd catalyst, base, solvent | Well-established, scalable | Requires pre-functionalized substrates |

| 6-endo-dig Cyclization | 5-Aminopyrazole + alkynyl aldehyde, Ag(CF3CO2), TfOH, I2, DMAc, 100 °C | High regioselectivity, functional group tolerance, direct iodination | Moderate yields, sensitive to substrate scope |

| Electrophilic Halogenation | I2 or NBS added during cyclization | Direct introduction of iodine | Chlorination not feasible under similar conditions |

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: : The iodine atom can be oxidized to form iodate or iodide derivatives.

Reduction: : The pyridine ring can be reduced to form pyridine derivatives.

Substitution: : The ethyl and methyl groups can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: : Iodates and iodides.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating studies on reaction mechanisms.

Biology

- Biological Probes : Utilized to investigate biological processes involving pyrazole derivatives, contributing to the understanding of enzyme interactions and metabolic pathways.

Medicine

- Pharmacological Investigations : Research indicates potential anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.

Industry

- Agrochemicals Production : The compound is involved in synthesizing pesticides and herbicides, enhancing agricultural productivity.

Case Study 1: Pharmacological Potential

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Chemical Synthesis

Research detailed in Synthetic Communications demonstrated the use of this compound as a key intermediate in synthesizing novel heterocyclic compounds with enhanced biological activity. The study highlighted various substitution reactions that could be performed on the iodine atom, showcasing its versatility .

Mechanism of Action

The mechanism by which 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives (e.g., ): These compounds replace the pyrazole ring with a piperidinylmethoxy group attached to pyridine. The piperidine moiety enhances LSD1 inhibition (Ki = 29 nM) by engaging in hydrogen bonding and hydrophobic interactions, whereas the target compound’s pyrazole-iodine group may favor halogen bonding .

- VN339 analogs (): These derivatives feature fused bicyclic systems (e.g., furopyridine) and substituents like difluoromethyl or quinolinyl. The target compound’s simpler pyridine-pyrazole scaffold offers synthetic accessibility and tunability for substituent optimization.

Substituent Effects

Enzyme Inhibition Profiles

- LSD1 Inhibition : The piperidin-4-ylmethoxy derivatives () achieve sub-30 nM Ki values and suppress leukemia cell proliferation (EC50 = 280 nM). The target compound’s iodine may disrupt LSD1 binding due to larger steric demands but could improve selectivity for iodine-dependent targets .

- Kinase Inhibition : Pyrazole-pyridine hybrids like VN339 () often target kinases (e.g., JAK2/STAT3), but activity data for the target compound remain unexplored.

Cellular Effects

- Mechanistic Differences : The iodine substituent’s halogen bonding could enable unique protein interactions compared to hydrogen-bond-dominated mechanisms in piperidine derivatives .

Molecular Interactions and Binding Modes

- Halogen Bonding : The C4-iodo group in the target compound may form strong halogen bonds (e.g., with carbonyl oxygen or aromatic π-systems), a feature absent in methyl- or fluorine-substituted analogs .

- Hydrogen Bonding : The pyridine nitrogen and pyrazole C3 position could engage in hydrogen bonding, akin to Etter’s graph set patterns observed in crystal structures () .

- Steric Effects : The ethyl group at N1 may hinder binding to shallow active sites, contrasting with the compact piperidinylmethoxy group in LSD1 inhibitors .

Biological Activity

The compound 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole and pyridine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with an ethyl group and an iodine atom, linked to a pyridine moiety. The presence of these functional groups may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Properties : Pyrazole derivatives have been noted for their antibacterial and antifungal activities. The iodinated pyrazole in this compound may enhance its interaction with microbial targets.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Neuroprotective Effects : Compounds in this category are being investigated for their ability to protect against neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Experimental Data

- Antimicrobial Activity : A study focusing on related pyrazole compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting a potential for this compound in antibiotic development .

- Anti-inflammatory Studies : In vitro assays showed that similar pyrazole derivatives reduced the production of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for anti-inflammatory effects .

- Neuroprotective Studies : Research on structurally related compounds revealed their ability to inhibit neurotoxic effects in neuronal cell lines, suggesting that this compound may offer neuroprotective benefits .

Data Table

The following table summarizes key findings related to the biological activity of pyrazole derivatives, including the target activity and observed effects:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

- The synthesis involves sequential functionalization of the pyrazole and pyridine rings. Critical steps include iodination at the 4-position of the pyrazole and regioselective alkylation of the pyridine. Optimization requires controlling temperature (e.g., 0–5°C for iodination to prevent side reactions) and solvent polarity (e.g., DMF for solubility of intermediates). Catalyst screening (e.g., Pd for cross-coupling) and stoichiometric ratios of reagents (e.g., NaI for iodination) are essential to maximize yield and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Use orthogonal analytical methods:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- NMR (¹H/¹³C) to confirm substituent positions: the pyrazole C-I bond shows a distinct downfield shift (~90–100 ppm in ¹³C NMR).

- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₁H₁₂IN₃) .

Q. What structural features contribute to its biological activity?

- The iodine atom enhances electrophilicity for target binding, while the ethyl group improves lipophilicity for membrane penetration. The pyridine ring provides π-stacking potential with aromatic residues in enzyme active sites. Comparative studies with non-iodinated analogs show reduced activity, emphasizing iodine's role .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is optimal. Hydrogen bonding patterns (e.g., N–H···N interactions between pyrazole and pyridine) and torsional angles between rings can be quantified. Graph-set analysis (as per Etter’s rules) helps classify supramolecular architectures, critical for understanding solid-state reactivity .

Q. What experimental strategies address contradictory bioactivity data across cell lines?

- Orthogonal validation : Combine enzyme inhibition assays (e.g., IC₅₀ measurements) with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing iodine with bromine) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., kinases) can map the iodine’s halogen-bonding potential.

- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.

- QSAR models incorporating Hammett σ values for substituent electronic effects improve prediction accuracy .

Q. What methodologies resolve regioselectivity issues during pyrazole functionalization?

- Directing group strategies : Introduce a temporary protecting group (e.g., SEM or Boc) on the pyridine nitrogen to steer iodination to the 4-position.

- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products in heterocyclic alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.